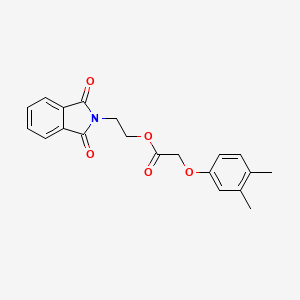![molecular formula C18H26N2O5 B11640393 Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ester functional group, an amide linkage, and a substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:
Formation of the substituted phenyl ring: This can be achieved through a series of electrophilic aromatic substitution reactions, where the phenyl ring is functionalized with a 3-methylbutoxy group.
Amide bond formation: The substituted phenyl ring is then reacted with formamide to introduce the formamido group.
Esterification: The final step involves the reaction of the amide intermediate with ethyl acetate under acidic or basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.
科学的研究の応用
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The substituted phenyl ring may also play a role in stabilizing the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]amino}acetamido)acetate: Similar structure but with an amino group instead of a formamido group.
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]carbamoyl}acetamido)acetate: Contains a carbamoyl group instead of a formamido group.
Uniqueness
Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester and amide linkages, along with the substituted phenyl ring, makes it a versatile compound for various applications.
特性
分子式 |
C18H26N2O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
ethyl 2-[[2-[[4-(3-methylbutoxy)benzoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-4-24-17(22)12-19-16(21)11-20-18(23)14-5-7-15(8-6-14)25-10-9-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,21)(H,20,23) |
InChIキー |
NTMKFTPZLPEQDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CNC(=O)C1=CC=C(C=C1)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)
![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)

![1,3-dimethyl-5-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640330.png)
![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
